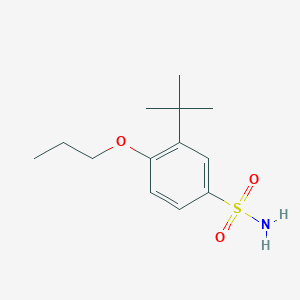

3-Tert-butyl-4-propoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

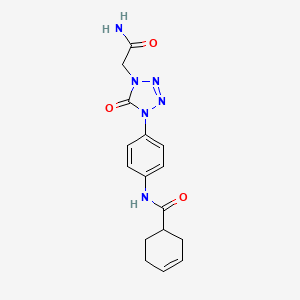

“3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C13H21NO3S . It has a molecular weight of 271.38 . This compound is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is 1S/C13H21NO3S/c1-5-8-17-12-7-6-10 (18 (14,15)16)9-11 (12)13 (2,3)4/h6-7,9H,5,8H2,1-4H3, (H2,14,15,16) .Physical And Chemical Properties Analysis

“3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is a powder that should be stored at room temperature .Scientific Research Applications

Pharmacodynamics of Arylsulfonamides

Arylsulfonamides, a category to which 3-Tert-butyl-4-propoxybenzene-1-sulfonamide belongs, have been studied for their pharmacodynamics, particularly as hypoglycemic agents. The basic experimental discoveries in this area have been confirmed by various authors using related compounds. However, it is important to note that the toxicity and tolerance levels of these compounds need further examination (Loubatières, 1959).

Sulfonamide Derivatives in Synthesis

Sulfonamide derivatives, including those similar to 3-Tert-butyl-4-propoxybenzene-1-sulfonamide, have been synthesized for various purposes. These derivatives have found applications in different chemical syntheses due to their diverse chemical reactivity and structural properties (Yan, Hu, & Xiong, 2007).

Chemoselective Nitration

The chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported. This process shows a high degree of selectivity for sulfonamide functionalized aryl systems, even in the presence of other potentially reactive functionalities. This implies that 3-Tert-butyl-4-propoxybenzene-1-sulfonamide could potentially undergo similar selective reactions (Kilpatrick, Heller, & Arns, 2013).

Schiff Base Compounds

Schiff base compounds derived from sulfonohydrazide derivatives have been synthesized and studied for various biological activities. These compounds have shown remarkable activities in areas like antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Such derivatives also demonstrate the potential of 3-Tert-butyl-4-propoxybenzene-1-sulfonamide in similar biological applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalysis and Chemical Synthesis

tert-Butyl phenyl sulfoxide, structurally related to 3-Tert-butyl-4-propoxybenzene-1-sulfonamide, has been used as a traceless precatalyst in chemical synthesis. It has catalyzed the coupling of benzyl halides to trans-stilbenes, showcasing the potential use of similar compounds in catalysis and synthesis (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Safety and Hazards

The safety information for “3-Tert-butyl-4-propoxybenzene-1-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-tert-butyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPLXCQTZUIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-4-propoxybenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)

![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)

![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)